molecular formula C20H11F5N4O3S B11489611 2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11489611
M. Wt: 482.4 g/mol
InChI Key: ABZVTXODHXNLNZ-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, introduction of the fluorine atoms, and subsequent functionalization to attach the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The fluorine atoms and other functional groups can be substituted with different groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The compound’s fluorine atoms and pyrrolo[2,3-d]pyrimidine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluorophenyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • 4-fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
  • N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide stands out due to its unique combination of fluorine atoms and the pyrrolo[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11F5N4O3S

Molecular Weight

482.4 g/mol

IUPAC Name

2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C20H11F5N4O3S/c21-10-6-2-1-5-9(10)15(30)28-19(20(23,24)25)13-14(26-17(19)32)29(18(33)27-16(13)31)12-8-4-3-7-11(12)22/h1-8H,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

ABZVTXODHXNLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2(C3=C(NC2=O)N(C(=S)NC3=O)C4=CC=CC=C4F)C(F)(F)F)F

Origin of Product

United States

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